molecular formula C22H29D5O2 B568838 (7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid CAS No. 1215168-70-9

(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid

Cat. No.: B568838
CAS No.: 1215168-70-9
M. Wt: 335.5
InChI Key: YUFFSWGQGVEMMI-YSTLBCQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid is a polyunsaturated fatty acid with five cis double bonds located at the 7th, 10th, 13th, 16th, and 19th carbon atoms. This compound is a deuterated form of docosapentaenoic acid (DPA), which is an omega-3 fatty acid. It is known for its potential health benefits and is found in various marine oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid typically involves the deuteration of docosapentaenoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of (all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid involves large-scale deuteration processes. These methods utilize advanced catalytic systems and reactors designed to handle deuterium gas safely. The process is optimized to achieve high yields and purity of the deuterated product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid.

    Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Produces hydroperoxides and other oxygenated derivatives.

    Reduction: Results in the formation of saturated fatty acids.

    Substitution: Leads to the formation of halogenated fatty acids.

Scientific Research Applications

(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.

    Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of (all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, which play a role in regulating inflammation and other physiological processes. The molecular targets include various enzymes and receptors involved in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic Acid (DHA): Another omega-3 fatty acid with six cis double bonds.

    Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with five cis double bonds but a shorter carbon chain.

Uniqueness

(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid is unique due to its deuterated form, which provides enhanced stability and allows for precise tracing in metabolic studies. Its specific arrangement of double bonds also contributes to its distinct biological activities compared to other omega-3 fatty acids.

Properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFFSWGQGVEMMI-YSTLBCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Reactant of Route 2
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Reactant of Route 3
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Reactant of Route 4
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Reactant of Route 5
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Reactant of Route 6
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.